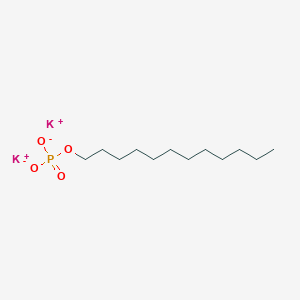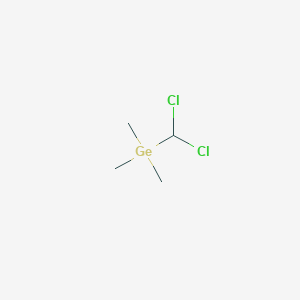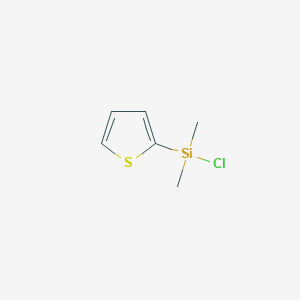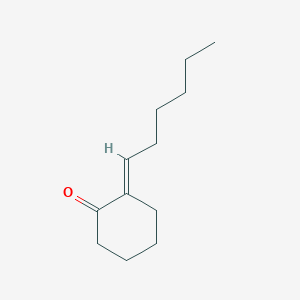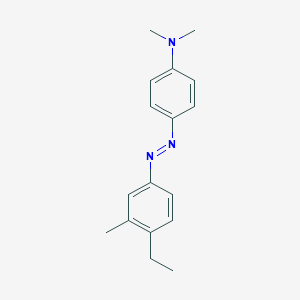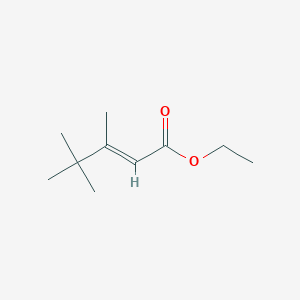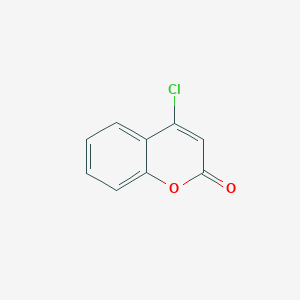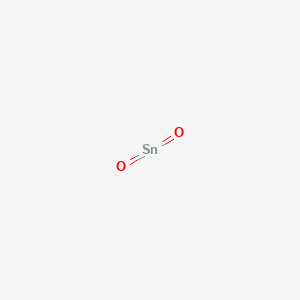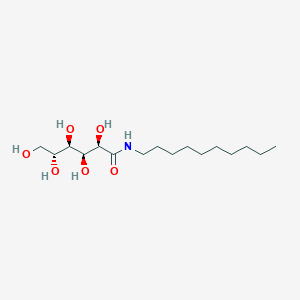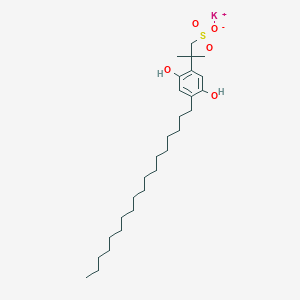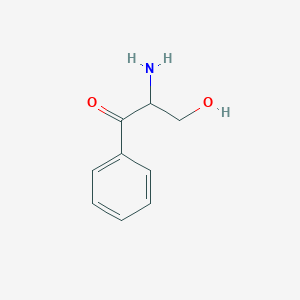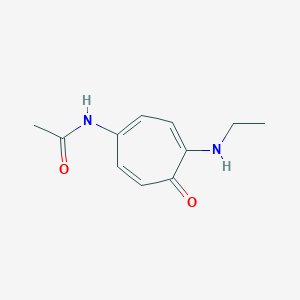
Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-, also known as ETYA, is a synthetic compound that has been widely used in scientific research. It is a derivative of arachidonic acid, a polyunsaturated fatty acid that plays a crucial role in various physiological processes, including inflammation, blood clotting, and cell signaling.
作用機序
Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- exerts its biological effects by inhibiting the activity of the enzyme phospholipase A2 (PLA2), which is involved in the production of arachidonic acid-derived signaling molecules such as prostaglandins and leukotrienes. By blocking the production of these molecules, Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- can modulate various cellular processes, including inflammation and cell proliferation.
生化学的および生理学的効果
Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It also exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels, which is essential for tumor growth and metastasis. In addition, Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been shown to protect against ischemia-reperfusion injury in animal models of myocardial infarction and stroke.
実験室実験の利点と制限
Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- is a versatile compound that can be used in a wide range of experimental settings. Its solubility in organic solvents makes it easy to dissolve and use in cell culture and animal studies. However, Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-'s mechanism of action is complex and not fully understood, making it challenging to interpret the results of experiments involving this compound.
List of
将来の方向性
1. Investigating the potential of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- as a therapeutic agent for various cancers and cardiovascular diseases.
2. Studying the molecular mechanisms underlying Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-'s anti-inflammatory and anti-angiogenic effects.
3. Developing new derivatives of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- with improved pharmacological properties.
4. Exploring the use of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- in combination with other drugs to enhance its therapeutic efficacy.
5. Investigating the potential of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- as a neuroprotective agent in animal models of neurodegenerative diseases.
6. Developing new methods for synthesizing Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- and its derivatives.
7. Investigating the safety and toxicity of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- in animal models and humans.
8. Exploring the use of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- in combination with other anti-cancer drugs to overcome drug resistance.
9. Investigating the potential of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- as a diagnostic tool for cancer and other diseases.
10. Studying the role of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- in modulating the immune system and its potential use in immunotherapy.
合成法
Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- can be synthesized through the reaction of arachidonic acid with ethylamine and acetic anhydride. This process yields a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.
科学的研究の応用
Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, anti-angiogenic, and anti-tumor properties, making it a promising candidate for drug development.
特性
CAS番号 |
18188-69-7 |
|---|---|
製品名 |
Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- |
分子式 |
C11H14N2O2 |
分子量 |
206.24 g/mol |
IUPAC名 |
N-[4-(ethylamino)-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide |
InChI |
InChI=1S/C11H14N2O2/c1-3-12-10-6-4-9(13-8(2)14)5-7-11(10)15/h4-7H,3H2,1-2H3,(H,12,15)(H,13,14) |
InChIキー |
CGNFYFSTYGBHJM-UHFFFAOYSA-N |
SMILES |
CCNC1=CC=C(C=CC1=O)NC(=O)C |
正規SMILES |
CCNC1=CC=C(C=CC1=O)NC(=O)C |
その他のCAS番号 |
18188-69-7 |
同義語 |
N-[4-(Ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-yl]acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



